molecular formula C19H21N5O4S B11021285 N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B11021285
M. Wt: 415.5 g/mol
InChI Key: LWLIZJSDUFDGCQ-UHFFFAOYSA-N
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Description

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a pyrazole ring, and an oxadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves multiple steps, starting with the preparation of the individual ring systems. The dioxidotetrahydrothiophene ring can be synthesized through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The pyrazole ring is typically formed through the reaction of hydrazines with 1,3-diketones under acidic conditions. The oxadiazole ring can be synthesized via the cyclization of amidoximes with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve the optimization of these synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oxidation and cyclization steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophilic reagents like nitric acid or halogens. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets. The dioxidotetrahydrothiophene ring may interact with enzymes or receptors, while the pyrazole and oxadiazole rings may bind to other proteins or nucleic acids. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, oxadiazole derivatives, and thiophene derivatives. Examples include:

  • 1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one
  • 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-yl)propan-1-one

Uniqueness

What sets N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide apart is its combination of three distinct ring systems, each contributing to its unique chemical and biological properties

Properties

Molecular Formula

C19H21N5O4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C19H21N5O4S/c1-13-11-16(24(22-13)15-9-10-29(26,27)12-15)20-17(25)7-8-18-21-19(23-28-18)14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,20,25)

InChI Key

LWLIZJSDUFDGCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C4CCS(=O)(=O)C4

Origin of Product

United States

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